molecular formula C21H26N4O4 B11149194 Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11149194
M. Wt: 398.5 g/mol
InChI Key: ARIRDAVLAKTKBQ-UHFFFAOYSA-N
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Description

Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C21H26N4O4/c1-5-28-21(27)15-11-16-19(24(18(15)22)9-6-10-29-13(2)3)23-17-8-7-14(4)12-25(17)20(16)26/h7-8,11-13,22H,5-6,9-10H2,1-4H3

InChI Key

ARIRDAVLAKTKBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CCCOC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the imino and oxo groups, and esterification to form the ethyl carboxylate. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the imino group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles such as halides or alkylating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the imino and oxo groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound featuring a unique triazatricyclo structure with multiple functional groups. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), which contribute to its diverse chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound possesses several key structural features:

  • Triazine Core : Known for its applications in medicinal chemistry.
  • Functional Groups : Includes an imino group, carbonyl group, and various substituents that enhance its biological interactions.

The presence of the triazine core may facilitate interactions with biological targets such as enzymes involved in cancer cell proliferation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. The unique arrangement of nitrogen atoms in the triazine ring is believed to contribute to interactions with various biological targets. Preliminary studies have suggested that this compound may inhibit cancer cell proliferation through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.
  • Apoptosis Induction : It has been shown to promote apoptosis in certain cancer cell lines.

A case study involving similar imino derivatives showed promising results against glioma cell lines, indicating a potential pathway for further exploration in cancer therapy .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have demonstrated the ability to modulate inflammatory pathways and reduce cytokine production. This could make this compound a candidate for treating inflammatory diseases.

Synthesis

The synthesis of this compound typically involves several steps that can vary based on available reagents and desired yields:

  • Initial Reaction : Combining appropriate precursors through methods such as the Biginelli reaction.
  • Cyclization : Utilizing cycloaddition reactions to form the triazine structure.
  • Functional Group Modification : Altering functional groups to enhance biological activity.

Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of glioma cell proliferation .
Study 2Anti-inflammatory EffectsShowed modulation of cytokine production in vitro .
Study 3Synthesis MethodsOutlined effective synthetic routes yielding high purity .

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